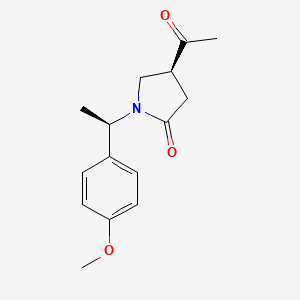
(S)-4-Acetyl-1-((R)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Acetyl-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one is a chiral compound that belongs to the class of pyrrolidinones. This compound is characterized by its unique structure, which includes an acetyl group, a methoxyphenyl group, and a pyrrolidinone ring. The stereochemistry of the compound is defined by the (S) and ® configurations at specific carbon atoms, which play a crucial role in its chemical behavior and biological activity.
Preparation Methods
The synthesis of (S)-4-Acetyl-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the condensation of (S)-4-acetylpyrrolidin-2-one with ®-1-(4-methoxyphenyl)ethylamine under controlled reaction conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a Lewis acid or a base, to facilitate the formation of the desired product.
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow synthesis or catalytic hydrogenation, to produce the compound in larger quantities. These methods often require optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve high yields and purity.
Chemical Reactions Analysis
(S)-4-Acetyl-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or methoxyphenyl groups are replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like methanol or acetonitrile, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
(S)-4-Acetyl-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which may have implications in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or neuroprotective properties.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-4-Acetyl-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
(S)-4-Acetyl-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
(S)-4-Acetyl-1-(®-1-phenylethyl)pyrrolidin-2-one: This compound lacks the methoxy group on the phenyl ring, which may result in different chemical and biological properties.
(S)-4-Acetyl-1-(®-1-(4-chlorophenyl)ethyl)pyrrolidin-2-one: The presence of a chlorine atom instead of a methoxy group can significantly alter the compound’s reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
(4S)-4-acetyl-1-[(1R)-1-(4-methoxyphenyl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H19NO3/c1-10(12-4-6-14(19-3)7-5-12)16-9-13(11(2)17)8-15(16)18/h4-7,10,13H,8-9H2,1-3H3/t10-,13+/m1/s1 |
InChI Key |
XZXAYJGAMIYAIZ-MFKMUULPSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC)N2C[C@H](CC2=O)C(=O)C |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N2CC(CC2=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11779145.png)

![2-(4-Bromophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11779163.png)


![3-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline](/img/structure/B11779185.png)
![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B11779191.png)
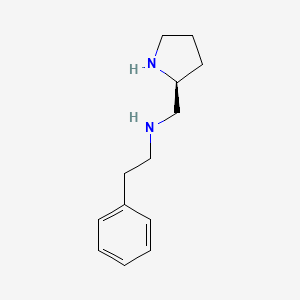


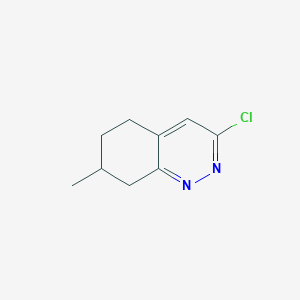
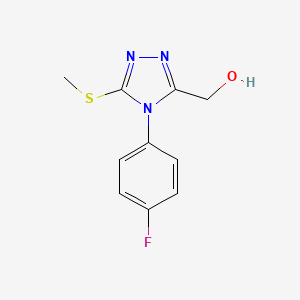
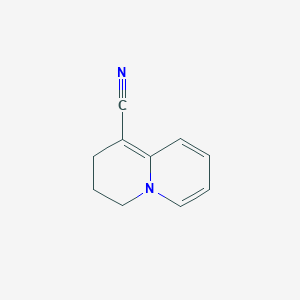
![3-Amino-4-phenyl-N-(o-tolyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11779220.png)
